Di(piperazin-1-yl)methane
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Overview
Description
Di(piperazin-1-yl)methane is a chemical compound that features two piperazine rings connected by a methylene bridge. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities, making them valuable in various fields of research and industry .
Synthetic Routes and Reaction Conditions:
Cyclization of 1,2-diamine derivatives with sulfonium salts: This method involves the reaction of 1,2-diamine derivatives with sulfonium salts to form protected piperazines, which can then be deprotected to yield the desired compound.
Ring Opening of Aziridines: Aziridines can be opened by N-nucleophiles to form piperazine derivatives.
Intermolecular Cycloaddition of Alkynes Bearing Amino Groups: This method involves the cycloaddition of alkynes with amino groups to form piperazine derivatives.
Industrial Production Methods:
Types of Reactions:
Oxidation and Reduction: this compound can undergo oxidation and reduction reactions, although specific details on these reactions are limited.
Substitution Reactions: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution Reagents: Common reagents for substitution reactions include halogens and nucleophiles.
Major Products:
- The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions may yield various substituted piperazine derivatives .
Scientific Research Applications
Di(piperazin-1-yl)methane has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of di(piperazin-1-yl)methane depends on its specific application. For example, in medicinal chemistry, it may act as an inhibitor of enzymes or receptors. The molecular targets and pathways involved can vary widely, but common targets include enzymes involved in neurotransmitter metabolism and receptors in the central nervous system .
Comparison with Similar Compounds
Phenyl(piperazin-1-yl)methanone: This compound is similar in structure but includes a phenyl group, making it a potent inhibitor of monoacylglycerol lipase (MAGL).
Piperaquine: An aminoquinoline derivative with antimalarial properties, structurally similar but with additional functional groups.
3-(Piperazin-1-yl)-1,2-benzothiazole: This compound has a benzothiazole ring and exhibits antibacterial activity.
Uniqueness: Di(piperazin-1-yl)methane is unique due to its simple structure, which allows for versatile modifications and applications in various fields. Its dual piperazine rings provide a scaffold for the development of new compounds with diverse biological activities .
Properties
Molecular Formula |
C9H20N4 |
---|---|
Molecular Weight |
184.28 g/mol |
IUPAC Name |
1-(piperazin-1-ylmethyl)piperazine |
InChI |
InChI=1S/C9H20N4/c1-5-12(6-2-10-1)9-13-7-3-11-4-8-13/h10-11H,1-9H2 |
InChI Key |
LDGMDDYNAKOSMF-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)CN2CCNCC2 |
Origin of Product |
United States |
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